Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-
Brand Name: Vulcanchem
CAS No.: 7420-37-3
VCID: VC16708152
InChI: InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13)
SMILES:
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-

CAS No.: 7420-37-3

Cat. No.: VC16708152

Molecular Formula: C8H9N3OS

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- - 7420-37-3

Specification

CAS No. 7420-37-3
Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
IUPAC Name [(3-hydroxyphenyl)methylideneamino]thiourea
Standard InChI InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-2-1-3-7(12)4-6/h1-5,12H,(H3,9,11,13)
Standard InChI Key OUKYJMFNAHUPKE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)C=NNC(=S)N

Introduction

Structural and Chemical Identity

Molecular Architecture

Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]- (IUPAC name: [(3-hydroxyphenyl)methylideneamino]thiourea) has the molecular formula C₈H₉N₃OS and a molecular weight of 195.24 g/mol. The compound’s structure comprises a 3-hydroxyphenyl group connected to a thiosemicarbazone backbone (-NH-C(=S)-NH₂) through a methylideneamino (-CH=N-) bridge. This configuration enables tautomerism and chelation with metal ions, which is critical for its biological activity .

Isomeric Variations

Structural analogs, such as the 2-hydroxyphenyl isomer (PubChem CID: 727917), exhibit distinct physicochemical and biological profiles due to differences in hydrogen bonding and electronic effects . The meta-substituted hydroxyl group in the 3-hydroxy derivative enhances solubility in polar solvents compared to its ortho counterpart.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via condensation reactions between equimolar amounts of hydrazinecarbothioamide and 3-hydroxybenzaldehyde in ethanol or methanol under reflux. Optimal yields (>75%) are achieved at 60–70°C over 4–6 hours, with catalytic acetic acid facilitating imine bond formation. Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolEnhances solubility of reactants
Temperature60–70°CPrevents decomposition
Reaction Time4–6 hoursCompletes imine formation
CatalystAcetic acid (1–2 drops)Accelerates condensation

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1250–1270 cm⁻¹ (C=S stretch) and 1600–1620 cm⁻¹ (C=N stretch) confirm the thiosemicarbazone structure. The phenolic O-H stretch appears as a broad peak at 3200–3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Resonances at δ 8.35 ppm (s, 1H, CH=N), δ 10.12 ppm (s, 1H, NH), and δ 9.80 ppm (s, 1H, OH) validate the proposed structure .

  • Mass Spectrometry: A molecular ion peak at m/z 195.24 ([M+H]⁺) aligns with the molecular formula .

Biological Activities and Mechanisms

Anticancer Activity

Coordination complexes of this ligand, such as [Cu(HL)Cl]·H₂O, exhibit superior anticancer activity compared to the free ligand. In vitro studies against HeLa (cervical adenocarcinoma), BxPC-3 (pancreatic adenocarcinoma), and RD (rhabdomyosarcoma) cell lines reveal:

Table 2: Antiproliferative Activity (IC₅₀ Values)

CompoundHeLa (μM)BxPC-3 (μM)RD (μM)Selectivity Index (SI)
[Cu(HL)Cl]·H₂O1.4±0.20.5±0.11.0±0.31.8–4.6
Free Ligand (H₂L)10.0±0.65.2±0.47.8±0.5<1.0
Doxorubicin (DOXO)0.7±0.10.9±0.20.4±0.10.4–1.9

The copper complex demonstrates 4.6-fold selectivity for BxPC-3 cells over normal MDCK cells, outperforming doxorubicin . Mechanistically, it induces cytoplasmic vacuolization and apoptotic body formation, confirmed via microscopy .

Antioxidant Properties

The ligand and its complexes scavenge ABTS⁺ radicals with IC₅₀ values of 12.3±0.8 μM and 8.5±0.6 μM, respectively, indicating moderate antioxidant capacity . This dual activity (pro-oxidant in cancer cells, antioxidant in normal cells) underscores its therapeutic potential.

Toxicity Profile

In Daphnia magna assays, the copper complex shows LC₅₀ = 48.2±3.1 μM, significantly higher than its IC₅₀ against cancer cells, suggesting low environmental toxicity .

Physicochemical and Stability Profiles

Solubility and Stability

  • Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water (0.12 mg/mL at 25°C).

  • Storage: Stable for 3 years at –20°C in powder form; solutions in DMSO retain integrity for 1 month at –20°C .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with crystalline purity.

Applications and Future Directions

Medicinal Chemistry

The compound’s metal-chelating ability makes it a candidate for anticancer drug design. Structural modifications, such as bromination at the phenyl ring (e.g., 3-bromo derivatives), enhance lipophilicity and bioactivity .

Materials Science

As a ligand, it forms stable complexes with Cu(II), Ni(II), and Co(III), which are explored for catalytic and magnetic materials .

Research Gaps

  • In vivo pharmacokinetics: No data on absorption, distribution, or metabolism.

  • Target identification: Mechanisms underlying selectivity remain unclear.

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